N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide
描述
N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 1-ethylpyrrole moiety and a methylthiophene carboxamide group. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring heteroaromatic recognition .
属性
IUPAC Name |
N-[[3-(1-ethylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-3-19-7-4-5-11(19)14-17-12(21-18-14)9-16-15(20)13-10(2)6-8-22-13/h4-8H,3,9H2,1-2H3,(H,16,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYNBXAASKFBLRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC=C1C2=NOC(=N2)CNC(=O)C3=C(C=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multi-step organic reactions. A common route starts with the preparation of the oxadiazole ring through a cyclization reaction involving amidoximes and carboxylic acids or their derivatives. Subsequently, the pyrrole and thiophene rings are introduced through a series of coupling reactions under controlled conditions using catalysts like palladium on carbon.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to ensure high yield and purity. Techniques like continuous flow chemistry could be employed to scale up the production while maintaining quality.
化学反应分析
Common Reagents and Conditions:
Oxidation: Potassium permanganate, under acidic conditions.
Reduction: Hydrogenation over palladium catalyst, lithium aluminum hydride.
Substitution: Thionyl chloride for halogenation, alkyl halides for alkylation.
Major Products Formed: The major products formed depend on the reaction conditions but generally include various derivatives of the original compound with modifications at the oxadiazole, pyrrole, or thiophene rings.
科学研究应用
This compound has been explored for its applications in multiple scientific domains:
Chemistry: It serves as a building block for synthesizing more complex molecules and materials, particularly in the study of conjugated systems and their electronic properties.
Medicine: It has been studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Its unique structural properties make it useful in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
作用机制
The mechanism by which this compound exerts its effects involves interactions at the molecular level. Its structure allows for various interactions with biological targets, often involving binding to specific enzymes or receptors. These interactions can modulate biological pathways, leading to the observed therapeutic effects.
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues with Heterocyclic Cores
Compound 1h (N-(2-chloro-6-methylphenyl)-2-((3-(pyridin-3-ylcarbamoyl)phenyl)amino)thiazole-5-carboxamide):
- Core Structure: Thiazole ring (vs. oxadiazole in the target compound).
- Key Differences: The thiazole’s sulfur atom enhances polarizability compared to the oxadiazole’s nitrogen-oxygen system.
- Bioactivity: Thiazole derivatives like 1h are reported to inhibit kinases (e.g., EGFR) due to their ability to mimic ATP’s adenine moiety. The target compound’s oxadiazole may offer superior metabolic stability but reduced hydrogen-bond acceptor capacity compared to thiazoles .
Pyrazole-Isoxazole Derivatives (e.g., 5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide):
- Core Structure: Pyrazole-isoxazole hybrid (vs. oxadiazole-pyrrole-thiophene in the target compound).
- Key Differences: The nitro group in these derivatives enhances electrophilicity, whereas the ethylpyrrole in the target compound likely improves solubility.
- Bioactivity: Pyrazole-isoxazole compounds exhibit anti-inflammatory and antimicrobial activity. The target compound’s thiophene carboxamide may confer selectivity toward protease targets due to its planar aromatic system .
Pharmacokinetic and Physicochemical Properties
常见问题
Basic: What are the recommended synthetic routes for N-((3-(1-ethyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-methylthiophene-2-carboxamide?
Answer:
The synthesis typically involves multi-step reactions:
Oxadiazole Core Formation : React a nitrile derivative (e.g., 1-ethyl-pyrrole-2-carbonitrile) with hydroxylamine to form an amidoxime intermediate. Cyclization with a carboxylic acid derivative (e.g., 3-methylthiophene-2-carboxylic acid) under acidic conditions yields the 1,2,4-oxadiazole ring .
Methyl Linker Introduction : Use alkylation reagents like methyl bromoacetate or chloromethyl derivatives in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to functionalize the oxadiazole ring at position 5 .
Final Coupling : Attach the thiophene-carboxamide moiety via amide bond formation, employing coupling agents such as EDC/HOBt in anhydrous conditions .
Key Considerations : Monitor reaction progress using TLC and purify intermediates via column chromatography to avoid side products .
Advanced: How can reaction conditions be optimized to improve the yield of the oxadiazole ring formation?
Answer:
Optimization strategies include:
- Solvent Selection : Use DMF or ethanol for better solubility of intermediates, as observed in analogous oxadiazole syntheses .
- Catalysts : Add catalytic iodine or triethylamine to accelerate cyclization, as demonstrated in thiadiazole derivatives .
- Temperature Control : Reflux conditions (80–100°C) enhance reaction kinetics, but lower temperatures (40–60°C) may reduce decomposition of sensitive intermediates .
Troubleshooting : If yields remain low, consider pre-activating the carboxylic acid with CDI (1,1'-carbonyldiimidazole) before cyclization .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Answer:
Critical techniques include:
NMR Spectroscopy :
- ¹H NMR : Identify protons on the ethyl group (δ ~1.4 ppm, triplet) and thiophene ring (δ ~6.5–7.2 ppm) .
- ¹³C NMR : Confirm carbonyl carbons (δ ~165–170 ppm) and oxadiazole quaternary carbons (δ ~155–160 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) and fragments .
HPLC-PDA : Assess purity (>95%) and detect trace impurities .
Advanced: How should researchers address contradictions in biological activity data across studies?
Answer:
Standardize Assays : Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and protocols (e.g., MTT assay incubation times) to minimize variability .
Control for Solubility : Use DMSO concentrations ≤0.1% to avoid solvent interference in in vitro assays .
Validate Targets : Employ siRNA knockdown or competitive binding assays to confirm interactions with suspected targets (e.g., kinase enzymes) .
Example : If antimicrobial activity varies, test against standardized bacterial strains (e.g., ATCC 25922 for E. coli) under identical MIC protocols .
Basic: What are the solubility and stability profiles of this compound under experimental conditions?
Answer:
- Solubility : Moderately soluble in DMSO (>10 mg/mL) and ethanol (<2 mg/mL). Use sonication for aqueous suspensions .
- Stability :
Advanced: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?
Answer:
Modify Substituents :
- Replace the ethyl group on the pyrrole with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions .
- Introduce electron-withdrawing groups (e.g., –NO₂) on the thiophene ring to improve binding to enzymatic active sites .
Functional Group Additions : Incorporate sulfonamide or triazole moieties to modulate pharmacokinetic properties .
Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) and compare IC₅₀ values .
Advanced: What in silico strategies can predict the compound’s interaction with biological targets?
Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger Maestro to model binding to targets (e.g., EGFR kinase) .
ADMET Prediction : Employ SwissADME or pkCSM to estimate permeability (e.g., Caco-2 cell absorption) and toxicity (e.g., hERG inhibition) .
MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .
Case Study : Docking studies on analogous thiophene-carboxamides revealed hydrogen bonding with Thr830 in EGFR, guiding rational design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
